4,5-Dibromo-2-fluorobenzaldehyde
Overview
Description
4,5-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4,5-dibromo-2-chlorobenzaldehyde undergoes fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions, along with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: 4,5-Dibromo-2-fluorobenzoic acid.
Reduction: 4,5-Dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzaldehyde: Similar structure but with only one bromine atom.
2,4-Difluorobenzaldehyde: Contains two fluorine atoms instead of bromine.
4,5-Dibromo-2-chlorobenzaldehyde: Contains a chlorine atom instead of fluorine.
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJXJKDBNPTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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